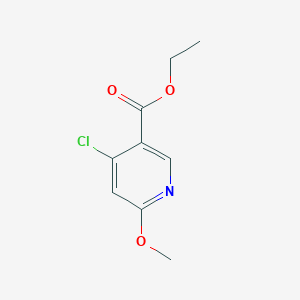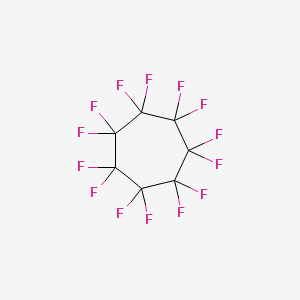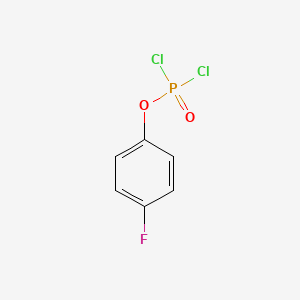
4-Fluorophenyl phosphorodichloridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluorophenyl dichlorophosphate is an organophosphorus compound with the molecular formula C6H4Cl2FO2P. This compound is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further bonded to a dichlorophosphate group. It is a versatile reagent used in various chemical reactions and has significant applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluorophenyl dichlorophosphate can be synthesized through the reaction of phosphorus oxychloride with 4-fluorophenol in the presence of a base such as pyridine. The reaction typically proceeds as follows:
POCl3+4-Fluorophenol→4-Fluorophenyl dichlorophosphate+HCl
Industrial Production Methods: In an industrial setting, the synthesis of 4-fluorophenyl dichlorophosphate involves the use of large-scale reactors where phosphorus oxychloride and 4-fluorophenol are reacted under controlled conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Fluorophenyl dichlorophosphate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the dichlorophosphate group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 4-fluorophenyl phosphate esters or amides can be formed.
Oxidation Products: Oxidized derivatives of the phenyl ring or the phosphate group.
Reduction Products: Reduced forms of the phenyl ring or the phosphate group.
Scientific Research Applications
4-Fluorophenyl dichlorophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-fluorophenyl dichlorophosphate involves its interaction with nucleophiles, leading to the formation of substitution products. The molecular targets include various functional groups in organic molecules, such as hydroxyl, amino, and thiol groups. The pathways involved in these reactions are typically nucleophilic substitution mechanisms, where the dichlorophosphate group is replaced by the nucleophile.
Comparison with Similar Compounds
4-Chlorophenyl dichlorophosphate: Similar in structure but with a chlorine atom instead of fluorine.
Phenyl dichlorophosphate: Lacks the fluorine atom on the phenyl ring.
4-Fluorophenyl isocyanate: Contains an isocyanate group instead of a dichlorophosphate group.
Uniqueness: 4-Fluorophenyl dichlorophosphate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased reactivity and stability. The fluorine atom also enhances the compound’s ability to participate in specific biochemical interactions, making it valuable in scientific research and industrial applications.
Properties
CAS No. |
1479-10-3 |
|---|---|
Molecular Formula |
C6H4Cl2FO2P |
Molecular Weight |
228.97 g/mol |
IUPAC Name |
1-dichlorophosphoryloxy-4-fluorobenzene |
InChI |
InChI=1S/C6H4Cl2FO2P/c7-12(8,10)11-6-3-1-5(9)2-4-6/h1-4H |
InChI Key |
DRKYVZZJAKOILZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OP(=O)(Cl)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl (S)-10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B14761415.png)
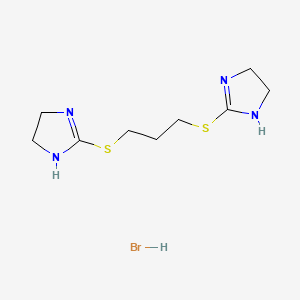
![[S(R)]-N-[(R)-[2-(Diphenylphosphino)phenyl](2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14761424.png)
![2-[(4R,5S,6S,9R,11E,13E,15R,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B14761431.png)
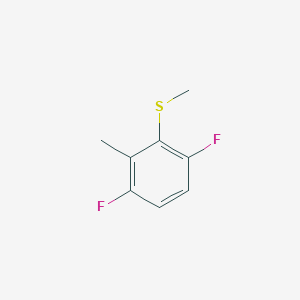
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(2,6-dichloro-3-hydroxy-4-methylphenyl)butanamide](/img/structure/B14761437.png)
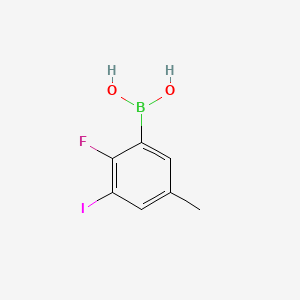
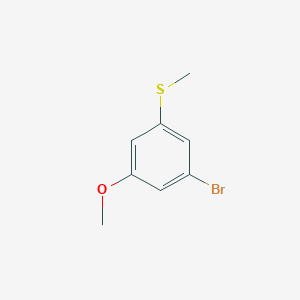
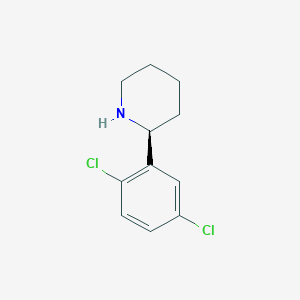
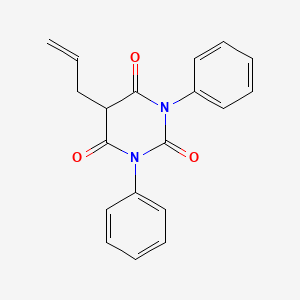

![N-{5-[(1,1-Dimethyl-2-phenyl-ethylamino)-hydroxy-methyl]-2-hydroxy-phenyl}-methanesulfonamide](/img/structure/B14761449.png)
